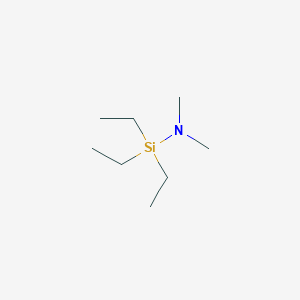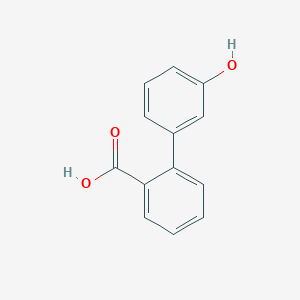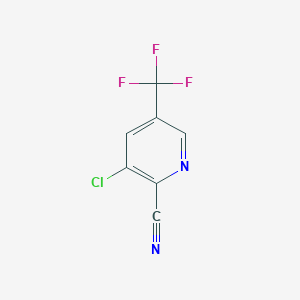
3-氯-5-(三氟甲基)吡啶-2-腈
概述
描述
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (3-Cl-5-TFP-2-CN) is an organic compound commonly used in laboratory experiments for its properties as a versatile intermediate in organic synthesis. It is a colorless, crystalline solid with a melting point of 97°C, and a boiling point of 206°C. It is soluble in most organic solvents, and is insoluble in water. 3-Cl-5-TFP-2-CN is of particular interest due to its ability to react with other compounds to form new molecules, and its potential for use in a variety of scientific applications.
科学研究应用
农用化学品应用
三氟甲基吡啶 (TFMP) 衍生物,包括“3-氯-5-(三氟甲基)吡啶-2-腈”,广泛应用于农用化学品行业 . TFMP 衍生物的主要用途是保护农作物免受害虫侵害 . 氟唑草胺丁酯是第一个被引入农用化学品市场的 TFMP 衍生物,此后,超过 20 种新的含 TFMP 的农用化学品已获得 ISO 通用名称 .
医药应用
一些 TFMP 衍生物也被用于医药和兽医行业 . 含有 TFMP 部分的五种医药产品和两种兽医产品已获准上市,许多候选药物目前正在进行临床试验 . TFMP 衍生物的生物活性被认为是由于氟原子的独特物理化学性质和吡啶部分的独特特性相结合 .
其他化学化合物的合成
“3-氯-5-(三氟甲基)吡啶-2-腈”可用作合成其他化学化合物的构建块 . 例如,它参与了 2,3-二氟-5-(三氟甲基)吡啶的合成 .
农药产品的生产
2,3-二氯-5-(三氟甲基)吡啶 (2,3,5-DCTF),是 TFMP 的一种衍生物,用于生产几种农药产品 . 值得注意的是,在所有 TFMP 衍生物中,它需求量最大 .
含氟有机化学品的开发
含氟有机化合物的开发得益于 TFMP 衍生物的使用 . 在过去二十年里,农药行业推出的农药中,超过 50% 是含氟的 . 目前市场上大约 40% 的含氟农药都含有三氟甲基,使这些化合物成为含氟化合物的一个重要亚组 .
联吡啶衍生物的制备
2-氯-3-(三氟甲基)吡啶,一种三氟甲基取代的吡啶衍生物,可通过改进的乌尔曼反应用于制备 5,5'-双(三氟甲基)-2,2'-联吡啶 .
作用机制
Target of Action
It is known that this compound is used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As a building block in organic synthesis , it likely interacts with its targets through chemical reactions that form new bonds and structures. The exact nature of these interactions would depend on the specific reactions being carried out.
Biochemical Pathways
Given its role as a building block in organic synthesis , it can be inferred that this compound may be involved in a wide range of biochemical pathways, depending on the specific molecules it is used to synthesize.
Result of Action
As a building block in organic synthesis , its effects would likely depend on the specific molecules it is used to synthesize and their subsequent interactions with cellular targets.
属性
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKVFJSGNZICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363032 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80194-70-3 | |
| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)
![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)
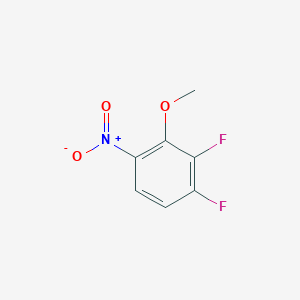
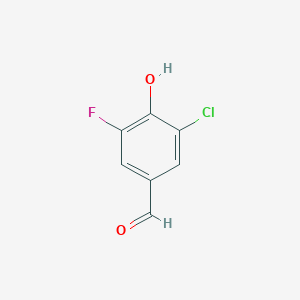

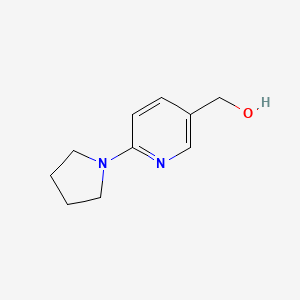

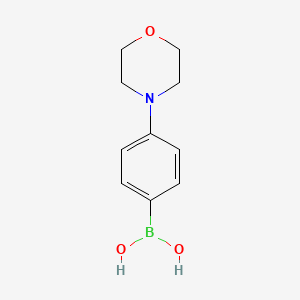
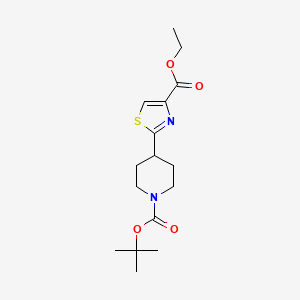
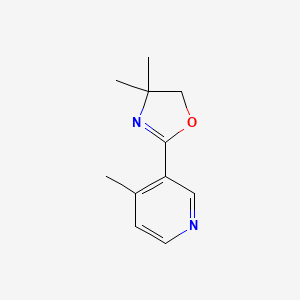
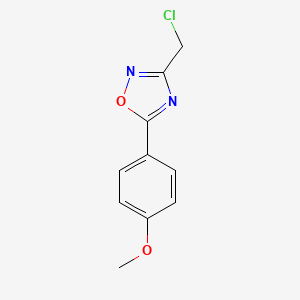
![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)
